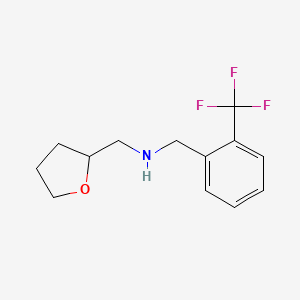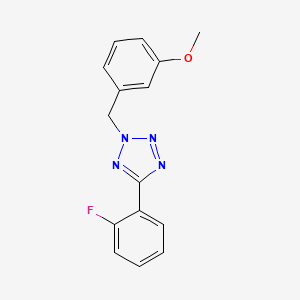![molecular formula C19H16BrN3O3 B11067182 N-{2-[5-(2-bromo-5-methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl}cyclopropanecarboxamide](/img/structure/B11067182.png)
N-{2-[5-(2-bromo-5-methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl}cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[5-(2-bromo-5-methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl}cyclopropanecarboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a brominated methoxyphenyl group, an oxadiazole ring, and a cyclopropanecarboxamide moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[5-(2-bromo-5-methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl}cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of the brominated methoxyphenyl precursor. This precursor is then reacted with hydrazine to form the oxadiazole ring. The final step involves the coupling of the oxadiazole intermediate with cyclopropanecarboxylic acid under specific reaction conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs. The use of automated reactors and advanced purification techniques, such as chromatography, can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-{2-[5-(2-bromo-5-methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl}cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: The brominated methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.
Substitution: The bromine atom in the methoxyphenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
Scientific Research Applications
N-{2-[5-(2-bromo-5-methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl}cyclopropanecarboxamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-{2-[5-(2-bromo-5-methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl}cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes, while its anticancer effects could be linked to the inhibition of key enzymes involved in cell proliferation and survival. Detailed studies on its binding affinity and interaction with proteins and nucleic acids are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[5-(2-chloro-5-methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl}cyclopropanecarboxamide
- N-{2-[5-(2-fluoro-5-methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl}cyclopropanecarboxamide
- N-{2-[5-(2-iodo-5-methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl}cyclopropanecarboxamide
Uniqueness
The uniqueness of N-{2-[5-(2-bromo-5-methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl}cyclopropanecarboxamide lies in its brominated methoxyphenyl group, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. This makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications.
Properties
Molecular Formula |
C19H16BrN3O3 |
|---|---|
Molecular Weight |
414.3 g/mol |
IUPAC Name |
N-[2-[5-(2-bromo-5-methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C19H16BrN3O3/c1-25-12-8-9-15(20)14(10-12)19-23-22-18(26-19)13-4-2-3-5-16(13)21-17(24)11-6-7-11/h2-5,8-11H,6-7H2,1H3,(H,21,24) |
InChI Key |
YWNKOQPPZSQNSX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C2=NN=C(O2)C3=CC=CC=C3NC(=O)C4CC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2,2-trifluoroethyl 2-{[2-(7-fluoro-2-methyl-1H-indol-3-yl)ethyl]carbamoyl}cyclohexanecarboxylate](/img/structure/B11067104.png)

![5,7-Dimethyl-2-(2-pyridinyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B11067110.png)
![1-[(4-fluorophenyl)carbonyl]-1-methyl-1a-[(2-oxo-2H-chromen-3-yl)carbonyl]-1a,7b-dihydrocyclopropa[c]chromen-2(1H)-one](/img/structure/B11067112.png)
![2-[(6-Bromo-1,3-benzodioxol-5-yl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B11067115.png)
![5-methyl-3-phenyl-7-(propan-2-yloxy)[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11067120.png)
![5-[4-chloro-3-(trifluoromethyl)phenyl]-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide](/img/structure/B11067126.png)


![N-(furan-2-ylmethyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11067138.png)
![3-amino-6-methyl-N-(propan-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B11067142.png)
![[1,2,4]Oxadiazole, 5-[1-(4-propylphenoxy)ethyl]-3-(4-pyrrol-1-ylphenyl)-](/img/structure/B11067144.png)
![Dimethyl 5,5'-[(2,5-dimethylthiophen-3-yl)methanediyl]bis(4-hydroxy-2-methylthiophene-3-carboxylate)](/img/structure/B11067145.png)
![3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B11067146.png)
